Chemical structure and properties of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide
Chemical structure and properties of 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide
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Document Control:
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Classification: Chemical Scaffold / Bioisostere Guide
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Version: 1.0
Executive Summary & Molecule Identity
5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide is a bicyclic, spiro-fused heterocycle belonging to the class of cyclic sulfonamides (sultams) .[1] Structurally, it consists of a strained cyclopropane ring spiro-fused to an isothiazolidine 1,1-dioxide ring.[1]
In modern drug discovery, this scaffold serves as a critical bioisostere for proline and gamma-lactams .[1] Unlike traditional amides, the sultam moiety offers unique hydrogen-bonding geometry, increased acidity (lower pKa), and enhanced metabolic stability against amidases.[1] The spiro-cyclopropane unit introduces specific conformational restrictions (the "Thorpe-Ingold" effect), locking the exit vectors of substituents to maximize ligand-target binding affinity.[1]
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | 5 |
| Common Name | Spiro[cyclopropane-1,4'-isothiazolidine] 1',1'-dioxide |
| Molecular Formula | C |
| Molecular Weight | 147.19 g/mol |
| SMILES | C1CC12CNS(=O)(=O)C2 |
| InChI Key | CZPQVYXHNGVTFX-UHFFFAOYSA-N |
| Core Scaffold | Spiro[2.4]heptane |
| Functional Class | Cyclic Sulfonamide (Sultam) |
| Key Application | Peptidomimetic Scaffold, HCV Inhibitor Intermediate |
Physicochemical Properties & Pharmacophore Logic[1]
This section analyzes why this specific arrangement of atoms is valuable in medicinal chemistry.
The Sultam vs. Lactam Bioisostere
The 5,5-dioxide moiety (sulfonyl group) replaces the carbonyl of a traditional lactam.[1] This substitution has profound effects on the electronic environment:
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Acidity & H-Bonding: The N-H proton in a sultam is significantly more acidic (pKa ~10-11) than in a lactam (pKa ~15-17).[1] This enhances its ability to serve as a hydrogen bond donor at physiological pH.
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Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis by proteases and esterases that typically degrade peptide bonds, extending the half-life (
) of the molecule in vivo.[1] -
Dipole Orientation: The sulfonyl group presents two oxygen acceptors in a tetrahedral geometry, distinct from the planar carbonyl oxygen, offering alternative binding interactions in enzyme pockets.
The Spiro-Cyclopropane Effect
The spiro-fusion at the C3 position (relative to the spiro system) imposes rigid stereochemical constraints:
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Conformational Lock: The cyclopropane ring prevents free rotation, reducing the entropic penalty upon binding to a protein target.
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Vector Definition: It orients substituents on the nitrogen or the adjacent carbons into precise vectors, often exploited in Fragment-Based Drug Discovery (FBDD) to explore sub-pockets.
Structural Logic Diagram (Graphviz)
Caption: Pharmacophore decomposition illustrating the functional advantages of the spiro-sultam scaffold in drug design.
Synthetic Methodologies
Synthesizing spiro-sultams requires careful construction of the quaternary carbon center.[1] Below is a high-fidelity synthetic pathway derived from standard protocols for spiro-cyclic sulfonamides.
Retrosynthetic Analysis
The most robust approach involves intramolecular cyclization (alkylation) of a linear sulfonamide precursor.
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Disconnection: The N-C bond or the C-C bond alpha to the sulfonyl group.
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Precursor: 1-(Aminomethyl)cyclopropane derivatives coupled with 2-chloroethanesulfonyl chloride (or vinylsulfonyl chloride).[1]
Protocol: Intramolecular Cyclization Route
This protocol assumes the construction of the isothiazolidine ring onto a pre-existing cyclopropane core.
Reagents:
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1-Aminomethyl-1-cyclopropanecarboxylic acid (or ester/protected amine derivative).[1]
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2-Chloroethanesulfonyl chloride.[1]
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Base: Triethylamine (TEA) and Sodium Hydride (NaH) or DBU.
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Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF).
Step-by-Step Workflow:
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Sulfonylation (Linear Precursor Formation):
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Dissolve the cyclopropyl amine derivative (1.0 eq) in anhydrous DCM at 0°C.
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Add TEA (2.5 eq) followed by dropwise addition of 2-chloroethanesulfonyl chloride (1.1 eq).
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Mechanism:[2] Nucleophilic attack of the amine on the sulfonyl chloride sulfur atom.
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Observation: Evolution of HCl gas (trapped by base). Stir for 2-4 hours.
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Workup: Wash with brine, dry over MgSO
, concentrate to yield the linear sulfonamide.
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Cyclization (Ring Closure):
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Dissolve the linear intermediate in anhydrous THF.
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Cool to 0°C and add NaH (1.2 eq, 60% dispersion in oil).
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Mechanism:[2] Deprotonation of the sulfonamide nitrogen (making it a strong nucleophile) followed by intramolecular
attack on the terminal alkyl chloride. -
Critical Control: Temperature must be controlled to prevent elimination side reactions.
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Warm to room temperature and stir overnight.
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Purification:
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Quench with saturated NH
Cl. Extract with EtOAc. -
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Synthesis Flowchart (Graphviz)
Caption: Synthetic route via sulfonylation followed by base-mediated intramolecular cyclization.
Applications in Drug Development[1][6][7]
HCV NS5A Inhibition
The 5-azaspiro[2.4]heptane scaffold is a validated core in Hepatitis C Virus (HCV) NS5A inhibitors (e.g., related structures in Ledipasvir).[1] The 5-thia analog acts as a bioisostere to modulate the lipophilicity (LogP) and solubility of these inhibitors.
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Mechanism:[2] The scaffold acts as a "cap" or linker that positions aromatic groups into the viral replication complex.
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Advantage:[3][4] The sultam group reduces the high basicity of the pyrrolidine nitrogen found in standard proline analogs, potentially reducing off-target hERG channel inhibition.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high polarity, this molecule is an ideal "fragment" for screening libraries.[1]
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Solubility: The polar sulfonyl group ensures high aqueous solubility, a critical factor for fragment screening (NMR/SPR).
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Growth Vectors: The cyclopropane carbons and the nitrogen atom provide distinct vectors for "growing" the fragment into a lead compound.
ALX Receptor Agonists
Bridged and spiro-heptane derivatives have been cited in patent literature as agonists for the ALX receptor (Lipoxin A4 receptor), involved in anti-inflammatory pathways.[1] The sultam variation offers a route to non-peptide agonists with improved oral bioavailability.
Safety & Handling Protocols
While the final product is generally stable, the synthesis involves hazardous reagents.
| Reagent | Hazard Class | Handling Protocol |
| Sulfonyl Chlorides | Corrosive, Lachrymator | Use in fume hood only.[1] Avoid inhalation. Reacts violently with water. |
| Sodium Hydride | Flammable Solid, Water Reactive | Handle under inert atmosphere (Argon/Nitrogen). Quench excess carefully with isopropanol. |
| Sultam Product | Irritant (Predicted) | Standard PPE (Gloves, Goggles). Avoid dust formation. |
References
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PubChem. (n.d.).[5] 5lambda6-thia-6-azaspiro[2.4]heptane-5,5-dione (CID 137943957).[1][6] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]
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Scott, K. A., et al. (2016). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Future Medicinal Chemistry. (Contextual grounding on sultam bioisosteres). Retrieved from [Link]
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Bristol-Myers Squibb. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1][4] U.S. Patent No. 8,927,739. (Foundational chemistry for the spiro-heptane class). Retrieved from
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